7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione
Description
7,10-Dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione is a sulfur-containing heterocyclic compound featuring a fused benzo-furochromene scaffold. The thione group (C=S) at the 5-position distinguishes it from oxygenated analogs (e.g., chromen-5-ones). Its structural complexity arises from the fused aromatic system, methyl substituents at positions 7 and 10, and the electron-rich thione moiety, which may enhance reactivity and biological interactions compared to ketone analogs .
Properties
Molecular Formula |
C17H12O2S |
|---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
7,10-dimethyl-[1]benzofuro[6,5-c]isochromene-5-thione |
InChI |
InChI=1S/C17H12O2S/c1-9-8-18-15-10(2)16-14(7-13(9)15)11-5-3-4-6-12(11)17(20)19-16/h3-8H,1-2H3 |
InChI Key |
HXWKSPWEYUIQNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C4=CC=CC=C4C(=S)O3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory procedures to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors and advanced purification techniques to maintain the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound .
Scientific Research Applications
7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione has several applications in scientific research:
Chemistry: It is used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. These interactions could involve binding to enzymes or receptors, leading to modulation of biochemical processes .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Scaffold Modifications
Furo[3,2-g]chromene Derivatives
Compounds such as 2-benzoyl-3-(4-methoxyphenyl)-6,7-dihydro-5H-furo[3,2-g]chromene (compound 5a, ) share the furochromene backbone but differ in substituents and functional groups. Key distinctions:
- Substituent Effects : The para-methoxy group on the phenyl ring at C3 in compound 5a enhances cytotoxicity, while methyl (5c) or chloro (5e) groups reduce activity due to steric hindrance .
- Conformational Analysis : X-ray crystallography reveals a half-chair conformation of the pyran ring and coplanarity of the fused furochromene system in compound 5a, which likely optimizes binding to cellular targets .
Benzo[c]furochromene Derivatives
The commercial compound 7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one () shares the benzo-fused scaffold but replaces the thione with a ketone (C=O). Key differences:
- Substituent Positioning : Methyl groups at positions 7 and 10 may reduce steric bulk compared to the 7,9,10-trimethyl analog, possibly improving solubility or target accessibility.
Cytotoxicity
- Potency : Compound 5a (furochromene derivative) exhibits IC₅₀ values in the low micromolar range against U2OS-EGFP-4F12G cells, attributed to its para-methoxy substituent .
- Thione vs.
Kinase Inhibition
The 9-methoxy-4-(3-methyl-2-oxo-butoxy)-furo[3,2-g]chromane-7-one () inhibits p38 MAPK and JNK, suggesting that methoxy and alkoxy substituents on the furochromene core are critical for kinase binding. The thione derivative’s electron-withdrawing properties may further modulate kinase affinity .
Biological Activity
7,10-Dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a unique fused ring structure that includes a benzene ring, a furan ring, and a thione moiety. This structural configuration is believed to contribute to its biological activity. The compound can undergo various chemical reactions including oxidation and substitution, which may modify its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Research indicates that it may modulate enzyme activity and influence various signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors influencing neurotransmitter release and cellular signaling.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in HepG2 liver cancer cells by arresting the cell cycle at the S phase .
- Anti-inflammatory Properties : The compound has been investigated for its potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
- Antimicrobial Activity : Some derivatives of this compound have demonstrated antimicrobial properties against specific pathogens, indicating potential applications in infection control .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
